LEQ-506 HCl
描述
LEQ-506 HCl (free base: 1204975-42-7) is an orally bioavailable small-molecule antagonist of Smoothened (SMO), a critical component of the Hedgehog (Hh) signaling pathway. It was developed to address resistance mutations in SMO, such as the D473H variant, which commonly arise in cancers like basal cell carcinoma (BCC). LEQ-506 exhibits potent inhibition of Hh pathway biomarkers (e.g., Gli1 and Ptch1) and demonstrates favorable pharmacokinetic properties, including blood-brain barrier penetration . Preclinical studies highlight its efficacy in xenograft models and its role as a backup candidate for sonidegib in clinical trials .
属性
分子式 |
C27H31Cl2N5O |
|---|---|
分子量 |
512.479 |
IUPAC 名称 |
2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol dihydrochloride |
InChI |
InChI=1S/C27H29N5O.2ClH/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20;;/h3-13,19,33H,14-18H2,1-2H3;2*1H |
InChI 键 |
ZKWANUULEKDOSB-UHFFFAOYSA-N |
SMILES |
CC(O)(C1=CC=C(N2CCN(C3=NN=C(CC4=CC=CC=C4)C5=C3C=CC=C5)CC2)N=C1)C.[H]Cl.[H]Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LEQ-506 HCl; LEQ-506 dihychloride; LEQ506; LEQ-506; LEQ 506; NPVLEQ 506; NPVLEQ-506; NPV LEQ506; NPVLEQ506. |
产品来源 |
United States |
相似化合物的比较
Comparative Analysis with Similar SMO Inhibitors
Mechanistic and Structural Differences
LEQ-506 belongs to the phthalazine scaffold-derived SMO inhibitors, distinguishing it from cyclopamine-based compounds (e.g., vismodegib) or benzimidazole derivatives (e.g., sonidegib). Structural studies suggest that LEQ-506 binds to the SMO transmembrane domain, maintaining activity against D473H and M2 mutants due to its unique interaction with the hydrophobic pocket . In contrast, vismodegib loses potency against D473H due to steric clashes caused by the mutation .
In Vitro and Cellular Potency
LEQ-506 demonstrates superior inhibitory effects compared to several analogs:
LEQ-506 is fourfold more potent than TAK-441 in cellular assays, achieving comparable biomarker suppression at lower concentrations (e.g., 0.125% LEQ-506 vs. 0.5% TAK-441) .
Pharmacokinetics and Topical Efficacy
LEQ-506 exhibits weak plasma exposure but high skin partition coefficients, making it suitable for topical applications . In contrast, LY-2940680 and LDE-225 show higher systemic exposure, increasing toxicity risks . LEQ-506 and TAK-441 also outperform sonidegib and vismodegib in minimizing systemic side effects, a critical advantage for treating non-invasive BCCs .
Resistance Profile
LEQ-506 retains full activity against SMO-D473H and M2 mutants, whereas GDC-0449 (vismodegib) and LDE-225 lose >90% potency against these variants . ZINC12368305, a second-generation inhibitor, shares LEQ-506’s resistance-overcoming properties but lacks clinical validation .
Clinical and Preclinical Implications
LEQ-506’s ability to penetrate the blood-brain barrier and suppress tumor proliferation in xenograft models positions it as a promising candidate for metastatic cancers . Its topical efficacy and low toxicity profile further support its use in early-stage BCCs, contrasting with the dose-limiting toxicities of sonidegib .
常见问题
Q. What is the molecular mechanism of LEQ-506 HCl as a Hedgehog (Hh) pathway inhibitor, and how does it differ from other SMO inhibitors like Sonidegib?
Answer: this compound targets the Smoothened (SMO) receptor, inhibiting Hh signaling by binding to the transmembrane domain. Unlike Sonidegib, it demonstrates efficacy against the SMO-D473H mutation, a common resistance mechanism in cancer models. To validate this, researchers should:
Q. What standard assays are recommended for evaluating this compound’s potency and selectivity?
Answer:
- Primary assays: Dose-response curves in Hh-dependent cell lines (e.g., medulloblastoma DAOY cells) using IC₅₀ calculations.
- Selectivity assays: Screen against off-target kinases (e.g., EGFR, VEGFR) via kinase profiling panels.
- Data validation: Replicate results across ≥3 independent experiments, with statistical significance assessed via ANOVA or Student’s t-test .
Q. How should researchers address solubility challenges in this compound formulations for in vivo studies?
Answer:
- Use co-solvents like PEG-400 or cyclodextrin-based carriers.
- Validate solubility via HPLC under physiological pH (6.5–7.4) and monitor stability over 24 hours .
Advanced Research Questions
Q. How can researchers reconcile conflicting pharmacokinetic (PK) data for this compound across preclinical studies?
Answer: Discrepancies in bioavailability or half-life often arise from:
- Model differences: Compare PK in wild-type vs. xenograft mice, noting tumor microenvironment effects on drug distribution .
- Analytical variability: Standardize LC-MS/MS protocols for plasma concentration measurements and report lower limits of quantification (LLOQ) .
- Statistical approach: Apply meta-analysis to aggregate data from multiple studies, using funnel plots to detect publication bias .
Q. What experimental strategies can overcome this compound resistance in SMO-mutant cancers?
Answer:
Q. How does this compound’s blood-brain barrier (BBB) penetration compare to other Hh inhibitors, and what methodologies best quantify this?
Answer:
- In vivo quantification: Administer this compound intravenously in orthotopic brain tumor models; measure brain-to-plasma ratios via LC-MS/MS.
- Comparative analysis: Contrast with Vismodegib (poor BBB penetration) using positron emission tomography (PET) with radiolabeled compounds .
Methodological Guidance
Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in this compound studies?
Answer:
Q. How should researchers validate this compound’s target engagement in complex in vivo systems?
Answer:
- Biochemical validation: Immunoprecipitate SMO from treated tissues and quantify drug-bound SMO via mass spectrometry.
- Pharmacodynamic markers: Measure Gli1 mRNA levels in tumor biopsies using qRT-PCR .
Data Reporting Standards
| Parameter | Required Detail | Example for this compound |
|---|---|---|
| Purity | HPLC chromatogram with retention time | ≥98% purity, RT = 4.2 min (C18 column) |
| Solubility | Solvent, temperature, pH | 12 mg/mL in DMSO at 25°C, pH 7.0 |
| IC₅₀ | Cell line, assay type, replicates | 9 nM (DAOY cells, Gli-luciferase, n=6) |
| PK Data | Cmax, AUC, half-life, route of administration | Cmax = 1.2 µM (IV, 10 mg/kg) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
